molecular formula C11H12N2 B11916757 (2-Methylquinolin-6-yl)methanamine

(2-Methylquinolin-6-yl)methanamine

Cat. No.: B11916757
M. Wt: 172.23 g/mol
InChI Key: CHBAVXBZHKILFW-UHFFFAOYSA-N
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Description

(2-Methylquinolin-6-yl)methanamine is an organic compound with the molecular formula C11H12N2 It belongs to the quinoline family, which is characterized by a benzene ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylquinolin-6-yl)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with 2-methylquinoline.

    Formylation: The 2-methylquinoline undergoes formylation to introduce a formyl group at the 6-position, resulting in 2-methylquinoline-6-carbaldehyde.

    Reduction: The formyl group is then reduced to a hydroxymethyl group using a reducing agent such as sodium borohydride.

    Amination: Finally, the hydroxymethyl group is converted to an amine group through a reaction with ammonia or an amine source under suitable conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(2-Methylquinolin-6-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

(2-Methylquinolin-6-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of (2-Methylquinolin-6-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity. The quinoline ring system can also participate in π-π stacking interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinoline: Lacks the methanamine group, making it less reactive in certain chemical reactions.

    6-Quinolinemethanamine: Lacks the methyl group at the 2-position, which can influence its reactivity and biological activity.

    2-Chloroquinoline-3-carbaldehyde: Contains a chloro and formyl group, leading to different chemical properties and applications.

Uniqueness

(2-Methylquinolin-6-yl)methanamine is unique due to the presence of both a methyl group at the 2-position and an amine group at the 6-position

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

(2-methylquinolin-6-yl)methanamine

InChI

InChI=1S/C11H12N2/c1-8-2-4-10-6-9(7-12)3-5-11(10)13-8/h2-6H,7,12H2,1H3

InChI Key

CHBAVXBZHKILFW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)CN

Origin of Product

United States

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